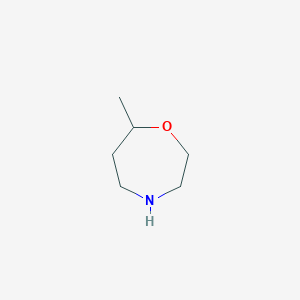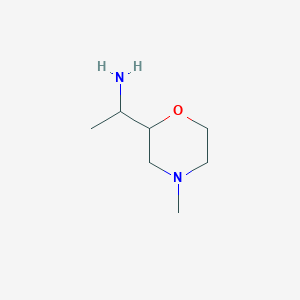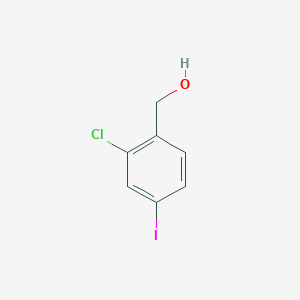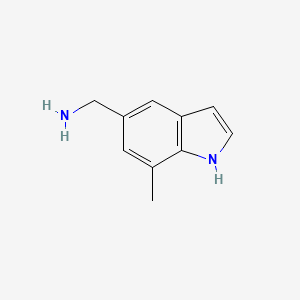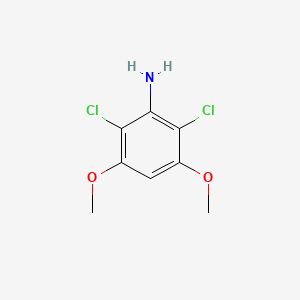
2,6-Dichloro-3,5-dimethoxyaniline
Übersicht
Beschreibung
“2,6-Dichloro-3,5-dimethoxyaniline”, also known as dichloroaniline, is a chemical compound with the molecular formula C8H9Cl2NO2 . It is an organic compound belonging to the aniline family . It is primarily used as an intermediate in the synthesis of pharmaceuticals and agricultural chemicals . The compound is a clear, highly hygroscopic white crystalline powder .
Molecular Structure Analysis
The molecular weight of “2,6-Dichloro-3,5-dimethoxyaniline” is 222.07 . The InChI code for the compound is 1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 .
Physical And Chemical Properties Analysis
“2,6-Dichloro-3,5-dimethoxyaniline” has a molecular weight of 222.07 . It is a clear, highly hygroscopic white crystalline powder . The compound has a boiling point of 320℃ and a density of 1.357 . It is stored at room temperature .
Wissenschaftliche Forschungsanwendungen
Chemical and Electrochemical Syntheses
2,6-Dichloro-3,5-dimethoxyaniline, and its derivatives, have been studied for their potential in chemical and electrochemical syntheses. For instance, poly(2,5-dimethoxyaniline) (PDMA) has been obtained through chemical oxidation and electro-oxidation, demonstrating properties like efficient catalysis of the proton-dependent benzoquinone-hydroquinone couple (Storrier, Colbran, & Hibbert, 1994). Another study reported on the electrochemical polymerization of 2,5-dimethoxyaniline on glassy carbon electrodes, highlighting its application in detecting amino acids (Zeng, Li, & Wang, 2019).
Novel Compounds Synthesis
The compound's derivatives have also been used in synthesizing novel compounds. For instance, the reaction of 1,2-indanedione with 3,5-dimethoxyaniline resulted in various products useful for different applications (Taylor, Carroll, & Joullié, 1999).
Green Chemistry Applications
In the realm of green chemistry, nanostructured poly(2,5-dimethoxyaniline) powder has been synthesized, showing high electrical conductivity and charge storage capacity (Jain et al., 2010). This indicates its potential application in energy storage devices.
Antimicrobial Activities
Research also indicates the antimicrobial potential of 2,6-dimethoxy-1,4-benzoquinone, a structurally related analogue, against various food-borne bacteria (Park, Shim, & Lee, 2014). This suggests potential applications in food preservation and safety.
Electrochemical Performance in Energy Storage
Studies on poly(2,5-dimethoxyaniline) have shown promising results in terms of its electrochemical performance in hybrid supercapacitors, indicating its utility in energy storage solutions (Palaniappan, Prabhu Gnanakan, Lee, & Manisankar, 2011).
Safety And Hazards
“2,6-Dichloro-3,5-dimethoxyaniline” is considered to be moderately toxic and can cause irritation to the skin, eyes, and respiratory system upon exposure . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
2,6-dichloro-3,5-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQFHEIDCMPNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1Cl)N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3,5-dimethoxyaniline | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


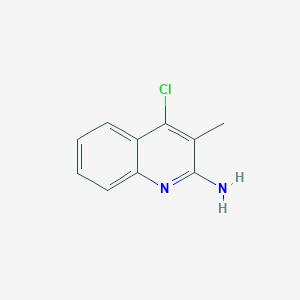
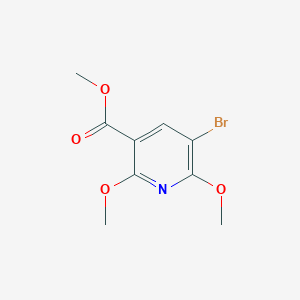
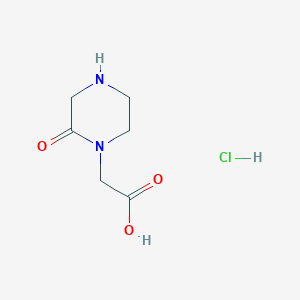
![Acetamide, N-[2-[(1S)-1-(3,4-dihydroxyphenyl)-2-(methylsulfonyl)ethyl]-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]-](/img/structure/B1429129.png)
![Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B1429130.png)
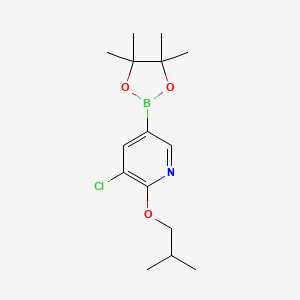
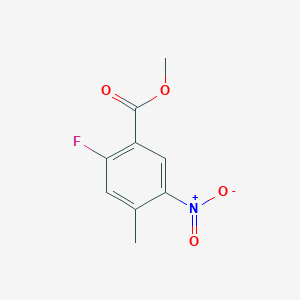
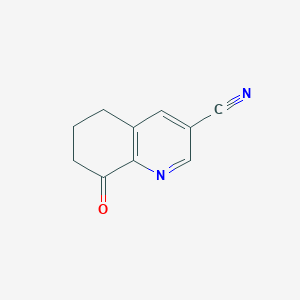
![7-Chloro-2-iodoimidazo[1,2-A]pyridine](/img/structure/B1429134.png)
![2,6-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1429135.png)
